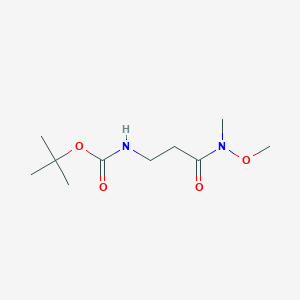

![molecular formula C15H29NO3 B1311979 Hexanoic acid, 6-[(1-oxononyl)amino]- CAS No. 69242-00-8](/img/structure/B1311979.png)

Hexanoic acid, 6-[(1-oxononyl)amino]-

Übersicht

Beschreibung

Hexanoic acid, 6-[(1-oxononyl)amino]- is a carboxylic acid derivative that contains a fatty acid chain with nine carbon atoms. It is also known as 6-Aminohexanoic acid .

Synthesis Analysis

6-Aminohexanoic acid is used for synthesis . It is also an intermediate in the polymerization of Nylon-6, where it is formed by ring-opening hydrolysis of caprolactam .Molecular Structure Analysis

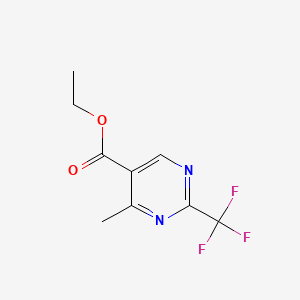

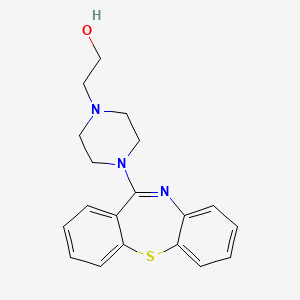

The molecular formula of Hexanoic acid, 6-[(1-oxononyl)amino]- is C15H29NO3. It contains total 47 bond(s); 18 non-H bond(s), 2 multiple bond(s), 13 rotatable bond(s), 2 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amide(s) (aliphatic) and 1 hydroxyl group(s) .Wissenschaftliche Forschungsanwendungen

DNA Sequencing and Protecting Group

6-Amino-4-oxo-hexanoic acid derivatives, like the one , have been used as a fluorescent probe attached to the amino function, derivative of levulinic acid, for the protection of hydroxyl groups. They have found application in DNA sequencing methods, introduced by the reaction of symmetrical anhydride and rapidly removed under mild conditions. This usage highlights its role as a sensitive detectable protecting group in DNA sequencing and molecular biology research (Rasolonjatovo & Sarfati, 1998).

Hydrophobic and Flexible Structural Element

6-Aminohexanoic acid, a structural analog, is known for its hydrophobic, flexible structure. It plays a significant role in the chemical synthesis of modified peptides and in the polyamide synthetic fibers industry, such as in the production of nylon. It's also often used as a linker in various biologically active structures. Although primarily used clinically as an antifibrinolytic drug, its role in these industries and applications in the structure of various molecules cannot be ignored, suggesting a similar potential for the compound (Markowska et al., 2021).

Amino Acid Synthesis and Modification

The synthesis of amino acids like (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives has been documented, starting from different precursors and yielding good overall results. These non-proteinogenic amino acids and their derivatives have applications in various fields, including pharmaceuticals, indicating the versatility of hexanoic acid derivatives in synthesis and modification processes (Adamczyk & Reddy, 2001).

Swern Oxidation and Organic Synthesis

6-(Methylsulfinyl)hexanoic acid, closely related to the compound of interest, has been employed as a substitute for DMSO in Swern oxidation reactions. This showcases its role in the conversion of primary or secondary alcohols to corresponding aldehydes or ketones, a crucial step in organic synthesis. The process exhibits high yields and involves easily separable, recyclable, and odorless sulfoxide that can be polymer-bound, pointing to the potential of hexanoic acid derivatives in organic synthesis and green chemistry (Liu & Vederas, 1996).

Eigenschaften

IUPAC Name |

6-(nonanoylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO3/c1-2-3-4-5-6-8-11-14(17)16-13-10-7-9-12-15(18)19/h2-13H2,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLCUTIOHNPTHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4071972 | |

| Record name | Hexanoic acid, 6-[(1-oxononyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4071972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexanoic acid, 6-[(1-oxononyl)amino]- | |

CAS RN |

69242-00-8 | |

| Record name | 6-[(1-Oxononyl)amino]hexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69242-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 6-((1-oxononyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069242008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 6-[(1-oxononyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 6-[(1-oxononyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4071972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1311921.png)

![3-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1311924.png)